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Quinolin-8-amine;2,4,6-trinitrophenol

Cat. No.: B8093897
M. Wt: 373.28 g/mol
InChI Key: KSMOYQFUWPQAOJ-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Chemical Science

Quinoline and its derivatives are a class of heterocyclic aromatic compounds of immense importance in various scientific fields. mdpi.comnih.gov The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural alkaloids and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antioxidant properties. mdpi.comnih.gov Prominent examples include quinine, a historically significant antimalarial drug, and its synthetic analogues like primaquine (B1584692) and tafenoquine, which are derived from 8-aminoquinoline (B160924). researchgate.net

Beyond pharmaceuticals, quinoline derivatives are crucial in synthetic organic chemistry, where they serve as versatile building blocks and ligands for transition metal catalysts. nih.gov The 8-aminoquinoline moiety, in particular, is widely used as a bidentate directing group in C-H bond functionalization, enabling the efficient and regioselective synthesis of complex molecules. researchgate.net Their unique electronic and photophysical properties also make them valuable in the development of chemosensors, fluorescent probes, and materials for electronic applications. nih.govresearchgate.net

Role of Nitrophenols, specifically 2,4,6-Trinitrophenol, in Chemical Interactions

Nitrophenols, and particularly 2,4,6-trinitrophenol (picric acid), play a significant role in the formation of molecular complexes and co-crystals. The presence of three electron-withdrawing nitro groups (-NO₂) on the phenol (B47542) ring makes picric acid a strong Brønsted acid and a potent electron acceptor. This high acidity facilitates proton transfer to basic compounds, leading to the formation of stable crystalline salts known as picrates. nih.gov

The electron-deficient nature of the aromatic ring in picric acid also enables it to participate in charge-transfer (CT) interactions. When combined with electron-rich donor molecules, such as aromatic amines, it can form CT complexes where electron density is partially transferred from the donor to the acceptor. These interactions are often accompanied by distinct color changes and have been extensively studied for their interesting electronic and optical properties. nih.gov

Overview of Intermolecular Interactions in Adduct Formation

The formation and stability of the Quinolin-8-amine–2,4,6-trinitrophenol adduct are governed by a combination of strong and weak intermolecular forces.

Proton Transfer and Hydrogen Bonding: The most significant interaction is the proton transfer from the phenolic hydroxyl group of 2,4,6-trinitrophenol to the heterocyclic nitrogen of the quinolin-8-amine. This is predicted based on the large difference in acidity (pKa) between the two parent molecules. The transfer results in the formation of an 8-aminoquinolinium cation and a picrate (B76445) anion. The resulting N⁺-H group on the quinolinium ion then acts as a hydrogen bond donor, forming strong N⁺-H···O⁻ hydrogen bonds with the phenolate (B1203915) oxygen of the picrate anion. Additional hydrogen bonds may form between the amino group (-NH₂) of the quinolinium cation and the nitro groups of the picrate anion, further stabilizing the crystal lattice.

Table 1: Expected Intermolecular Interactions in Quinolin-8-amine–2,4,6-trinitrophenol Complex

Interaction TypeDonor Group/MoleculeAcceptor Group/MoleculeDescription
Proton Transfer 2,4,6-Trinitrophenol (-OH)Quinolin-8-amine (Ring N)Transfer of H⁺ to form 8-aminoquinolinium picrate salt.
Hydrogen Bonding 8-Aminoquinolinium (N⁺-H)Picrate Anion (O⁻)Strong primary electrostatic interaction stabilizing the ion pair.
Hydrogen Bonding 8-Aminoquinolinium (-NH₂)Picrate Anion (-NO₂)Secondary interactions contributing to the crystal packing.
π-π Stacking 8-Aminoquinolinium RingPicrate Anion RingAttractive forces between the aromatic systems.
Charge Transfer Quinolin-8-amine (Electron Donor)2,4,6-Trinitrophenol (Electron Acceptor)Partial transfer of electron density between the two moieties.

Research Scope and Academic Relevance of Quinolin-8-amine–2,4,6-trinitrophenol Complexes

The study of proton-transfer complexes like Quinolin-8-amine–2,4,6-trinitrophenol is of significant academic interest. These systems serve as fundamental models for understanding the principles of molecular recognition, self-assembly, and co-crystallization. The formation of stable, well-defined crystalline structures from molecular components is a cornerstone of crystal engineering and supramolecular chemistry.

Research into these types of adducts is often driven by the quest for new materials with tailored properties. The combination of a nonlinear optically active quinoline derivative with a strong acceptor like picric acid can lead to materials with enhanced nonlinear optical (NLO) responses, which are valuable for applications in telecommunications and optical computing. nih.gov While detailed experimental studies on the specific Quinolin-8-amine–2,4,6-trinitrophenol complex are not widely reported in the surveyed literature, extensive research on analogous systems, such as 8-hydroxyquinolinium picrate and complexes of other aminoquinolines, provides a strong framework for predicting its structure and properties. nih.gov Such studies confirm the formation of proton-transfer salts stabilized by a network of hydrogen bonds and highlight the potential for these materials to exhibit interesting solid-state properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N5O7 B8093897 Quinolin-8-amine;2,4,6-trinitrophenol

Properties

IUPAC Name

quinolin-8-amine;2,4,6-trinitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.C6H3N3O7/c10-8-5-1-3-7-4-2-6-11-9(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,10H2;1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMOYQFUWPQAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinolin 8 Amine–2,4,6 Trinitrophenol Systems

Synthesis of Quinolin-8-amine and Related Quinoline (B57606) Derivatives

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with numerous methods developed since its first isolation. These can be broadly categorized into conventional and green chemistry approaches.

Conventional Chemical Synthesis Routes

Historically, the synthesis of quinolines has relied on several named reactions, many of which are still in use today. These methods often require harsh reaction conditions, such as high temperatures and the use of strong acids. nih.govresearchgate.netnih.gov

One of the most fundamental methods is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org A variation of this is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.govresearchgate.net Other notable conventional methods include the Combes, Conrad-Limpach, Friedländer, and Pfitzinger syntheses, each offering pathways to differently substituted quinoline derivatives. researchgate.netiipseries.orgtandfonline.com

The direct synthesis of quinolin-8-amine can be achieved through the nitration of quinoline, which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. Subsequent separation and reduction of the 8-nitro isomer, often using tin and hydrochloric acid, produces quinolin-8-amine. wikipedia.org An alternative route involves the amination of 8-chloroquinoline. wikipedia.org

Conventional Synthesis Method Reactants Conditions Product Type
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentHigh TemperatureUnsubstituted or Substituted Quinolines
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl Compound, AcidAcidic, Heat2- and/or 4-Substituted Quinolines
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Compound with α-methylene groupAcid or Base Catalysis, HeatSubstituted Quinolines
Combes Synthesis Aniline, β-DiketoneAcid Catalysis2,4-Disubstituted Quinolines
Conrad-Limpach Synthesis Aniline, β-KetoesterHeat, Cyclization4-Hydroxyquinolines

Green Chemistry Approaches in Quinoline Synthesis

In response to the environmental impact of conventional methods, significant research has focused on developing greener synthetic routes for quinolines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govresearchgate.netacs.org

Key green strategies include the use of:

Microwave irradiation: This technique can dramatically reduce reaction times and improve yields for various quinoline syntheses, including Friedländer and Skraup-type reactions. tandfonline.com

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions under milder conditions. nih.gov

Catalyst-free and solvent-free reactions: Conducting reactions without a catalyst or in the absence of a solvent minimizes waste and simplifies purification. researchgate.net

Use of green catalysts and solvents: This includes employing recyclable catalysts and environmentally benign solvents like water or ionic liquids. researchgate.netrsc.org

Green Synthesis Approach Key Feature Example Application Advantage
Microwave-Assisted Synthesis Use of microwave energy for heatingFriedländer and Doebner reactionsReduced reaction time, higher yields
Ultrasound-Assisted Synthesis Use of ultrasonic cavitationOne-pot synthesis of quinoline derivativesMilder conditions, improved efficiency
Catalyst-Free Synthesis Reaction proceeds without a catalystMulticomponent reactionsReduced cost and environmental impact
Green Catalysts/Solvents Use of water, ionic liquids, or recyclable catalystsVarious quinoline synthesesEnvironmentally benign, potential for reuse

Derivatives Employed in Complex Formation

Quinolin-8-amine is a versatile building block for creating a wide range of derivatives, primarily through reactions involving the amino group. wikipedia.org The formation of amides, Schiff bases, and other N-substituted compounds is common. These derivatives are often synthesized to modulate the electronic and steric properties of the quinoline system, which in turn influences their ability to form complexes with other molecules. For instance, the synthesis of 8-aminoquinoline (B160924) amides is a well-established method for creating ligands for metal complexation. mdpi.com The amino group can also act as a directing group in further functionalization of the quinoline ring system. wikipedia.orgnih.gov

Complexation Strategies for Quinolin-8-amine and 2,4,6-Trinitrophenol

The interaction between the electron-donating quinolin-8-amine and the electron-accepting 2,4,6-trinitrophenol (picric acid) leads to the formation of a stable molecular complex. This complexation is driven by a combination of proton transfer and charge-transfer interactions.

Proton-Transfer Complex Formation

The acidic phenolic proton of picric acid can be transferred to one of the basic nitrogen atoms of quinolin-8-amine. This results in the formation of an ion pair, specifically the 8-aminoquinolinium cation and the picrate (B76445) anion. The primary driving force for this process is the significant difference in the pKa values of the two components.

The formation of such proton-transfer complexes is often characterized by significant changes in the infrared (IR) spectra. For example, in complexes of 8-aminoquinoline with other acidic molecules like chloranilic acid, the N-H stretching vibrations of the amino group and the O-H stretching of the acid are replaced by new bands corresponding to the N⁺-H stretching of the newly formed quinolinium ion. These N⁺-H---O⁻ interactions are a hallmark of proton-transfer complexes. The formation of a 1:1 complex between 8-aminoquinoline and chloranilic acid has been confirmed through various spectroscopic methods.

Charge-Transfer Complex Formation

In addition to proton transfer, a significant contribution to the stability of the quinolin-8-amine-picric acid complex comes from charge-transfer (CT) interactions. In this phenomenon, electron density is transferred from the highest occupied molecular orbital (HOMO) of the electron-donor (quinolin-8-amine) to the lowest unoccupied molecular orbital (LUMO) of the electron-acceptor (picric acid). rsc.org

This charge transfer results in the appearance of a new, often intense, absorption band in the electronic spectrum of the complex, which is not present in the spectra of the individual components. The energy of this CT band is a measure of the strength of the interaction. Theoretical studies on the related 5-aminoquinoline-picric acid system have shown a significant electron density migration from the aminoquinoline to the picric acid upon complexation, confirming the charge-transfer nature of the interaction.

The formation of the solid complex is typically achieved by mixing solutions of the two components in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The resulting complex often precipitates out of the solution and can be isolated by filtration. The stoichiometry of such complexes is frequently found to be 1:1.

Solution-Phase Complexation Techniques

The synthesis of the quinolin-8-amine–2,4,6-trinitrophenol adduct is typically carried out in the solution phase, where the reactants can readily interact. This method relies on the acidic nature of 2,4,6-trinitrophenol and the basic properties of the amino group on the quinolin-8-amine, leading to the formation of a stable salt or charge-transfer complex.

The general procedure involves dissolving equimolar amounts of quinolin-8-amine and 2,4,6-trinitrophenol in a suitable solvent. The choice of solvent is critical and is often an alcohol, such as methanol or ethanol, or a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at room temperature, although gentle warming may be employed to ensure complete dissolution and reaction.

For instance, a representative synthesis might involve the dropwise addition of a solution of 2,4,6-trinitrophenol in methanol to a stirred solution of quinolin-8-amine in the same solvent. The formation of the adduct is often indicated by a color change or the immediate precipitation of a solid product. The reaction mixture is usually stirred for a period ranging from a few hours to overnight to ensure the completion of the complexation.

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the new product. Upon completion, the reaction mixture is processed to isolate the crude adduct, typically by filtration if a precipitate has formed, or by removal of the solvent under reduced pressure.

Table 1: Parameters for Solution-Phase Synthesis

Parameter Typical Conditions
Reactants Quinolin-8-amine, 2,4,6-Trinitrophenol
Stoichiometry 1:1 molar ratio
Solvents Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF)
Temperature Room temperature to gentle warming (e.g., 40-50 °C)
Reaction Time 1 to 24 hours
Monitoring Thin Layer Chromatography (TLC)

Crystallization Methods for Adduct Isolation

Following the solution-phase complexation, the isolation and purification of the quinolin-8-amine–2,4,6-trinitrophenol adduct are achieved through crystallization. The choice of crystallization method and solvent system is crucial for obtaining a product of high purity and in a crystalline form suitable for characterization, such as X-ray diffraction analysis.

Slow Evaporation: A common and straightforward method for crystallization is slow evaporation. The crude product is dissolved in a suitable solvent or a mixture of solvents at a concentration just below its saturation point. The container is then left partially open to allow the solvent to evaporate slowly at room temperature. Over time, as the solvent volume decreases and the solution becomes supersaturated, crystals of the adduct will form. Solvents like ethanol or methanol are often effective for this technique.

Cooling Crystallization: This method involves dissolving the crude adduct in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly to room temperature, and subsequently in a refrigerator or ice bath. The decrease in temperature reduces the solubility of the adduct, leading to the formation of crystals.

Solvent Diffusion (Vapor Diffusion): In this technique, the adduct is dissolved in a solvent in which it is readily soluble. This solution is placed in a larger, sealed container that also contains a small amount of an "anti-solvent"—a solvent in which the adduct is poorly soluble but which is miscible with the first solvent. Over time, the vapor of the anti-solvent diffuses into the solution of the adduct, gradually decreasing its solubility and inducing crystallization. A common setup would involve a solution of the adduct in a polar solvent like DMF, with a less polar anti-solvent such as diethyl ether.

Recrystallization: For purification, the crude product is often subjected to recrystallization. This involves dissolving the impure adduct in a hot solvent and then allowing it to cool, which typically results in the formation of purer crystals as the impurities remain in the mother liquor. The selection of an appropriate solvent or solvent pair (a "good" solvent and a "poor" solvent) is key to successful recrystallization. For instance, a mixture of chloroform (B151607) and hexane (B92381) has been used for the crystallization of related 8-aminoquinoline derivatives. nih.gov

The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities from the surface, and dried under vacuum. The purity and identity of the crystalline adduct can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Table 2: Common Crystallization Techniques and Solvents

Crystallization Method Solvent/Solvent System Description
Slow Evaporation Ethanol, Methanol The solvent is allowed to evaporate slowly from the solution at room temperature, leading to crystal growth.
Cooling Crystallization Ethanol, Acetonitrile The adduct is dissolved in a minimum of hot solvent, and crystals form upon slow cooling.
Vapor Diffusion DMF/Diethyl Ether A solution of the adduct is exposed to the vapor of an anti-solvent, reducing solubility and inducing crystallization.
Recrystallization Chloroform/Hexane, Ethanol/Water The crude product is dissolved in a hot solvent and allowed to cool, resulting in the formation of purer crystals.

Advanced Structural Elucidation of Quinolin 8 Amine–2,4,6 Trinitrophenol Systems

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures

The initial step in SC-XRD analysis involves the growth of a high-quality single crystal of the target compound. For a compound like Quinolin-8-amine;2,4,6-trinitrophenol, this would typically be achieved by slow evaporation of a suitable solvent containing equimolar amounts of the two components. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of reflections of varying intensities, is meticulously recorded.

The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. Through sophisticated computational methods, the electron density map of the unit cell is generated, from which the positions of individual atoms can be deduced. This ultimately leads to the complete elucidation of the molecular structure, revealing the connectivity of atoms and the nature of the ionic interaction between the protonated quinolin-8-ammonium cation and the picrate (B76445) anion.

Crystallographic Parameters and Space Group Characterization

The crystallographic parameters derived from SC-XRD analysis provide a fundamental description of the crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). The space group, also determined from the diffraction data, describes the symmetry elements present in the crystal structure.

For illustrative purposes, the crystallographic data for a monoclinic polymorph of 8-hydroxyquinoline (B1678124) is presented in the table below. researchgate.net A similar set of parameters would be expected for this compound, defining its unique crystal system.

ParameterValue (for 8-hydroxyquinoline polymorph)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.620 (3)
b (Å)9.243 (4)
c (Å)11.070 (4)
α (°)90
β (°)90.718 (6)
γ (°)90
Volume (ų)677.3 (5)
Z4

This table presents data for a monoclinic polymorph of 8-hydroxyquinoline as an illustrative example. researchgate.net

Analysis of Molecular Conformations within Crystalline Lattices

Beyond determining the basic crystal structure, SC-XRD allows for a detailed analysis of the molecular conformations adopted by the constituent ions within the lattice. For this compound, this would involve examining the planarity of the quinoline (B57606) and picrate rings and the orientation of the amino and nitro groups.

A key feature of interest would be the hydrogen bonding network. It is anticipated that the protonated amino group of the quinolin-8-ammonium cation would form strong hydrogen bonds with the phenolate (B1203915) oxygen and potentially the nitro groups of the picrate anion. These interactions play a crucial role in stabilizing the crystal packing. Furthermore, π-π stacking interactions between the aromatic rings of adjacent cations and anions are expected to be a significant feature of the supramolecular assembly.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the vibrational and electronic properties of the molecule, as well as the chemical environment of individual atoms.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The formation of the this compound salt would lead to characteristic shifts in the vibrational frequencies of the functional groups compared to the parent compounds.

In the FTIR spectrum of the complex, the N-H stretching vibrations of the newly formed quinolin-8-ammonium cation would appear in a different region compared to the free amine. Similarly, the C=N and C=C stretching vibrations of the quinoline ring would be altered. For the picrate anion, the symmetric and asymmetric stretching vibrations of the NO₂ groups would be prominent.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings. The table below lists characteristic FTIR and Raman bands for 8-aminoquinoline (B160924), which would be expected to shift upon salt formation.

Vibrational ModeFTIR (cm⁻¹) researchgate.netRaman (cm⁻¹) researchgate.net
N-H Stretching~3400Not prominent
C-H Aromatic Stretching~3050~3050
C=C/C=N Ring Stretching1600-14001600-1400
C-N Stretching~1300~1300
Ring BreathingNot prominent~800

This table presents general vibrational regions for 8-aminoquinoline. researchgate.net Specific peak positions would shift upon formation of the picrate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the protonation of the amino group would lead to a downfield shift of the N-H protons, and their signal would likely be broadened due to exchange. The aromatic protons of both the quinoline and picrate moieties would exhibit characteristic chemical shifts and coupling patterns, which would be influenced by the formation of the complex.

The ¹³C NMR spectrum would similarly show shifts in the resonances of the carbon atoms upon salt formation. The carbons attached to the amino group and those in the vicinity of the nitrogen atom in the quinoline ring would be particularly affected. The table below provides representative ¹H and ¹³C NMR chemical shift ranges for the parent quinoline structure.

NucleusChemical Shift (ppm)
¹H (Aromatic)7.0 - 9.0
¹H (NH₂)Variable (amine)
¹³C (Aromatic)110 - 150

This table provides general chemical shift ranges for quinoline derivatives. chemicalbook.comresearchgate.net The exact values for this compound would be specific to its structure.

By combining the data from these advanced structural and spectroscopic techniques, a comprehensive and scientifically accurate model of the this compound system can be constructed, providing a deep understanding of its chemical nature.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Spectral Analysis

Electronic absorption and emission spectroscopy are pivotal techniques for investigating the formation and photophysical properties of the charge-transfer (CT) complex formed between quinolin-8-amine and 2,4,6-trinitrophenol (picric acid). The interaction between the electron-donating quinolin-8-amine and the electron-accepting picric acid leads to distinct spectral changes that confirm complexation.

The UV-Vis absorption spectrum of the this compound complex in solution displays bands characteristic of the individual moieties, alongside a new, broad absorption band at a longer wavelength. Quinolin-8-amine itself typically exhibits absorption maxima corresponding to π-π* transitions within the quinoline ring system. researchgate.net Similarly, 2,4,6-trinitrophenol has its own characteristic absorption profile. Upon complexation, the formation of a new, lower-energy electronic state, the charge-transfer state, gives rise to a distinct CT band, often in the visible region, which is responsible for the color of the complex. ajrconline.org The appearance of this band is a clear indicator of the electronic interaction between the donor and acceptor molecules. ajrconline.org

Fluorescence spectroscopy offers further insight, particularly into the quenching mechanisms upon complex formation. Quinoline derivatives are known to be fluorescent. nih.gov However, in the presence of an electron-deficient nitroaromatic compound like 2,4,6-trinitrophenol, this fluorescence is typically diminished or entirely quenched. This quenching occurs because the excited state of the fluorophore (quinolin-8-amine) is deactivated by the picrate molecule before it can emit a photon. The primary mechanisms for this deactivation are Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where the absorption spectrum of the acceptor (picrate) overlaps with the emission spectrum of the donor (quinolin-8-amine).

Table 1: Representative UV-Vis Absorption Data

Compound / Complex Expected λmax (nm) Transition Type
Quinolin-8-amine ~310-340 nm π-π*
2,4,6-Trinitrophenol ~350-400 nm n-π* / π-π*

Table 2: Representative Fluorescence Spectroscopy Data

Parameter Quinolin-8-amine This compound
Excitation Wavelength (λex) ~340 nm ~340 nm
Emission Wavelength (λem) ~450-500 nm Significantly reduced or no emission
Quantum Yield (ΦF) Moderate to High Very Low to Nil

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of the this compound complex and its constituent parts. Soft ionization techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing such charge-transfer complexes, as they can transfer ions from solution to the gas phase with minimal fragmentation, preserving the non-covalent interaction.

In a typical ESI-MS analysis, the complex would be identified by observing the ions of its components. In positive-ion mode, the basic quinolin-8-amine would be readily protonated, yielding a peak corresponding to its molecular ion [C₉H₈N₂ + H]⁺. nih.gov In negative-ion mode, the acidic 2,4,6-trinitrophenol would deprotonate to form the picrate anion [C₆H₃N₃O₇ - H]⁻. The detection of these two ions in the respective modes confirms the presence of both components in the sample.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous determination of the elemental formula for each detected ion, providing definitive confirmation of the identities of quinolin-8-amine and the picrate anion. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a match within a few parts per million (ppm) confirming the composition.

Table 3: Expected Ions in ESI-MS and HRMS Analysis

Ion Expected Mode Formula Calculated Exact Mass (m/z) Information Provided
Protonated Quinolin-8-amine Positive [C₉H₉N₂]⁺ 145.0766 Confirms presence of Quinolin-8-amine
Picrate Anion Negative [C₆H₂N₃O₇]⁻ 228.9944 Confirms presence of 2,4,6-Trinitrophenol

X-ray Photoelectron Spectroscopy (XPS) Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the atoms within the this compound system. elettra.eu The analysis of core-level binding energies provides detailed information about the chemical environment and bonding, which is particularly useful for characterizing the charge-transfer interaction.

The high-resolution XPS spectrum of the complex would reveal distinct peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). Deconvolution of these spectra is necessary to differentiate the various chemical states.

N 1s Spectrum: The N 1s region is expected to be highly informative. It should contain signals from at least three different nitrogen environments: the quinoline ring nitrogen, the amino nitrogen of quinolin-8-amine, and the three equivalent nitrogens of the nitro groups in picric acid. Due to the acid-base interaction, a proton is likely transferred from the phenolic hydroxyl group to the basic amino group, forming an aminium cation (-NH₃⁺). This protonated nitrogen would exhibit a significant chemical shift to a higher binding energy compared to the neutral quinoline nitrogen. The nitrogens of the electron-withdrawing nitro groups (–NO₂) would appear at the highest binding energy, reflecting their highly oxidized state. nih.gov

O 1s Spectrum: The O 1s spectrum would be dominated by signals from the seven oxygen atoms of the picrate moiety. A primary peak would correspond to the six oxygens of the three nitro groups. The seventh oxygen, from the phenolic group, would now be a phenolate anion (C-O⁻) due to proton transfer. This would result in a distinct peak at a lower binding energy compared to the nitro group oxygens.

C 1s Spectrum: The C 1s spectrum would be a complex envelope of peaks arising from the 15 carbon atoms in the complex. Deconvolution could distinguish between carbons in different environments, such as C-C, C-H, C-N, C-O⁻, and C-NO₂.

Table 4: Expected Core-Level Binding Energies (BE) in XPS

Element Core Level Functional Group Expected Binding Energy (eV)
Nitrogen N 1s Quinoline Ring (-N=) ~399.0 - 400.0
Nitrogen N 1s Aminium (-NH₃⁺) ~401.0 - 402.0
Nitrogen N 1s Nitro (-NO₂) ~405.0 - 407.0
Oxygen O 1s Phenolate (C-O⁻) ~531.0 - 532.0
Oxygen O 1s Nitro (-NO₂) ~533.0 - 534.0
Carbon C 1s Aromatic C-C, C-H ~284.8 (Reference)

Solid-State and Morphological Characterization

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of the this compound bulk sample. The formation of a co-crystal results in a new, unique crystal lattice, which generates a diffraction pattern distinct from those of the individual starting materials.

A PXRD pattern consists of a series of diffraction peaks plotted against the diffraction angle (2θ). The presence of sharp, well-defined peaks in the pattern is indicative of a well-ordered, crystalline material. ekb.eg The positions and relative intensities of these peaks serve as a fingerprint for the specific crystalline phase, allowing for confirmation of its identity and assessment of its bulk purity. The absence of peaks corresponding to the initial quinolin-8-amine or 2,4,6-trinitrophenol phases would confirm the complete formation of the new co-crystal phase.

Furthermore, the experimental PXRD pattern can be compared with a theoretical pattern simulated from single-crystal X-ray diffraction (SCXRD) data. A close match between the experimental and simulated patterns confirms that the bulk synthesized material is a pure phase and possesses the same crystal structure determined from a single crystal. nih.gov

Table 5: Illustrative Powder X-ray Diffraction Data for a Crystalline Complex

Position (˚2θ) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
12.8 6.91 100
15.2 5.82 30
21.1 4.21 85
25.7 3.46 60

Morphological Analysis of Crystalline Forms

The morphological analysis of the this compound crystals provides crucial information about their external shape (habit), size, and surface features. Techniques such as optical microscopy and Scanning Electron Microscopy (SEM) are employed for this characterization.

The formation of the charge-transfer complex through co-crystallization often yields crystals with a well-defined and uniform morphology that is different from the crystals of the individual components. For instance, the complex may crystallize as yellow or orange needles, plates, or prisms. The specific crystal habit is influenced by the internal crystal structure as well as the conditions of crystallization, such as the choice of solvent, rate of cooling, and temperature.

SEM provides high-resolution images of the crystal surfaces, revealing details about surface topography, the presence of crystal defects, and the nature of crystal agglomerates. The analysis of crystal morphology is important as it can impact the material's bulk properties, such as its handling, dissolution rate, and packing density.

Table 6: Summary of Morphological Characteristics

Parameter Description Method of Analysis
Crystal Habit The characteristic external shape of the crystals (e.g., needles, plates, prisms). Optical Microscopy, SEM
Crystal Size The dimensions of the individual crystals. Optical Microscopy, SEM
Color The observed color of the crystals (e.g., yellow, orange, red). Visual Inspection, Optical Microscopy
Surface Topography The microscale features of the crystal faces. SEM

Table 7: List of Compounds

Compound Name
Quinolin-8-amine
2,4,6-trinitrophenol (Picric Acid)

Intermolecular Interactions and Supramolecular Architectures in Quinolin 8 Amine–2,4,6 Trinitrophenol Systems

Hydrogen Bonding Interactions

Hydrogen bonds are a defining feature in the supramolecular assembly of the quinolin-8-amine–2,4,6-trinitrophenol system. The acidic phenolic proton of 2,4,6-trinitrophenol is readily transferred to the basic nitrogen centers of quinolin-8-amine, resulting in the formation of a quinolin-8-aminium cation and a picrate (B76445) anion. This proton transfer is a critical event that establishes strong, charge-assisted hydrogen bonds which are fundamental to the crystal's structure.

N–H···N and C–H···N Hydrogen Bonds in Crystal Packing

In the solid state of related systems, hydrogen bonding plays a crucial role in the molecular packing. While direct crystallographic data for this specific compound is not available, analysis of analogous structures, such as those involving other aminoquinolines and picrate salts, provides a clear model for the expected interactions. The primary hydrogen bonds are of the N⁺–H···O⁻ type, formed between the protonated amine/quinoline (B57606) nitrogen atoms and the oxygen atoms of the picrate anion.

Role of Amine and Nitro Functionalities in Hydrogen Bond Networks

The amine and nitro functionalities are the primary actors in the hydrogen-bonding network. Following proton transfer from picric acid to quinolin-8-amine, the resulting ammonium (B1175870) group (–NH₃⁺) or protonated quinoline nitrogen becomes a strong hydrogen bond donor. The three nitro groups (–NO₂) and the phenoxide oxygen of the picrate anion act as potent hydrogen bond acceptors.

This creates a robust network of charge-assisted hydrogen bonds. The solid-state structure of a complex between 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene and picric acid, for example, reveals multiple N–H···O and C–H···O hydrogen bonds between the protonated amine groups and the picrate anions. rsc.org Similarly, in the title compound, the protonated quinolin-8-aminium cation is expected to form a suite of hydrogen bonds to the surrounding picrate anions, creating a highly stable, three-dimensional supramolecular architecture. The interaction between melamine (B1676169) and picric acid also results in proton transfer, forming a 6-amino-1,3,5-triazine-2,4-diaminium-2,4,6-trinitrophenolate complex dominated by these interactions. arabjchem.org

Table 1: Representative Hydrogen Bond Geometries in Related Amine-Picrate Systems

Donor (D)Hydrogen (H)Acceptor (A)D-H···A InteractionTypical Distance (D···A) (Å)Reference System
N⁺HO⁻N⁺-H···O⁻2.6 - 2.9Amine-Picrate Salts
NHON-H···O2.8 - 3.1Amine-Nitro Compounds
CHOC-H···O3.0 - 3.4Aromatic Picrate Salts
CHNC-H···N3.2 - 3.6Quinoline Derivatives

Note: This table presents typical, generalized data from analogous structures to illustrate the expected interactions, as specific crystallographic data for the title compound is not publicly available.

Pi-Stacking Interactions (π–π Stacking)

The planar aromatic nature of both the quinoline ring system and the picrate anion facilitates significant π–π stacking interactions. These forces are crucial in organizing the ionic components into well-defined arrangements within the crystal lattice.

Quantification of Aromatic Ring Stacking and Interplanar Distances

The π–π stacking in charge-transfer complexes often involves parallel or near-parallel alignment of the aromatic rings of the donor and acceptor molecules. This arrangement maximizes the orbital overlap. In related crystal structures, these stacked planar molecules form columns with interplanar distances typically in the range of 3.3 to 3.5 Å. clockss.org For example, in the crystal lattice of a substituted diaminoquinoxaline, planar molecules are stacked with distances of 3.334 Å and 3.412 Å, which is characteristic of π-π stacking. clockss.org In a cadmium complex containing quinolin-8-amine ligands, π-stacking is also a prominent feature of the crystal packing. researchgate.net

Table 2: Typical Parameters for π–π Stacking Interactions in Aromatic Systems

Interaction TypeParameterTypical Value
Parallel DisplacedCentroid-to-Centroid Distance3.3 - 3.8 Å
Interplanar Distance3.3 - 3.5 Å
T-shaped/Edge-to-FaceH-atom to Ring Centroid Distance~2.5 Å

Note: This table provides generalized, representative values for π-stacking interactions based on published data for similar aromatic and charge-transfer systems.

Influence of π-Stacking on Supramolecular Assembly

The π-stacking interactions, in concert with hydrogen bonding, guide the supramolecular assembly of the quinolin-8-aminium picrate salt. The alternating stack of electron-rich quinolinium cations and electron-poor picrate anions creates donor-acceptor columns. This columnar arrangement is a common motif in the crystal structures of charge-transfer complexes. clockss.org

Charge-Transfer and Electrostatic Contributions

The interaction between quinolin-8-amine and 2,4,6-trinitrophenol is fundamentally a charge-transfer phenomenon. This is evident from the formation of a colored complex when the electron-rich donor (quinolin-8-amine) interacts with the electron-deficient π-acceptor (picric acid). arabjchem.orgmdpi.com

The process is initiated by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the quinoline compound to the lowest unoccupied molecular orbital (LUMO) of the picrate. However, the interaction culminates in a full proton transfer from the phenolic hydroxyl group of picric acid to a basic nitrogen of quinolin-8-amine. This creates distinct ionic species: the quinolin-8-aminium cation and the picrate anion. rsc.org

Consequently, the dominant cohesive force in the resulting crystal lattice is the strong, non-directional electrostatic attraction between these oppositely charged ions. This primary ionic interaction is further supported and organized by the more directional forces of charge-assisted hydrogen bonding and π–π stacking. The combination of these interactions—a powerful electrostatic attraction, a network of strong hydrogen bonds, and stabilizing π-stacking—leads to the formation of a highly ordered and stable supramolecular architecture. Studies on similar systems, such as the charge-transfer complex between haloperidol (B65202) and picric acid, confirm that a 1:1 molar ratio is typical for these products. mdpi.com

Mechanistic Understanding of Charge-Transfer Complexation

The formation of the quinolin-8-amine–2,4,6-trinitrophenol complex is a classic example of a charge-transfer interaction. In this process, the electron-rich quinolin-8-amine, acting as a Lewis base, donates electron density to the electron-deficient 2,4,6-trinitrophenol, a strong electron acceptor due to the presence of three nitro groups. This transfer of electron density results in the formation of a new, low-energy absorption band in the visible region of the electromagnetic spectrum, which is characteristic of CT complexes.

The mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the quinolin-8-amine with the lowest unoccupied molecular orbital (LUMO) of the 2,4,6-trinitrophenol. Spectroscopic studies, such as UV-Vis and Fourier-transform infrared (FT-IR) spectroscopy, are instrumental in confirming the occurrence of charge transfer. For instance, a shift in the vibrational frequencies of the amino group of quinolin-8-amine and the nitro groups of picric acid in the complex, compared to the free molecules, provides evidence of this electronic interaction. researchgate.netnih.gov

The stoichiometry of such charge-transfer complexes is often found to be 1:1, which can be determined using methods like the Benesi-Hildebrand equation or Job's method of continuous variation. researchgate.net

Evaluation of Electrostatic Interactions in Complex Stabilization

While charge-transfer is a key component, electrostatic interactions play a crucial role in the stabilization of the quinolin-8-amine–2,4,6-trinitrophenol complex. rsc.org The significant difference in the acidity and basicity of the two components can lead to proton transfer from the phenolic hydroxyl group of picric acid to the basic nitrogen atom of the quinolin-8-amine. This results in the formation of an ion pair, [quinolin-8-aminium]+[picrate]-, which is stabilized by strong electrostatic attractions.

Supramolecular Synthons and Crystal Engineering Principles

The predictable and directional nature of non-covalent interactions allows for the rational design of crystalline architectures through the concept of supramolecular synthons.

Identification and Design of Supramolecular Synthons (e.g., R-Synthons)

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to build larger, more complex structures. researchgate.net In the quinolin-8-amine–2,4,6-trinitrophenol system, several key synthons can be identified. A prominent heterosynthon is formed through hydrogen bonding between the amino group of quinolin-8-amine and the nitro and phenolic groups of picric acid.

A particularly important synthon that can be anticipated is the R²₂(8) graph set notation, which describes a dimeric ring structure formed by two hydrogen bonds. This is commonly observed in cocrystals of carboxylic acids with amides. mdpi.com In the context of the proton-transferred species, strong N⁺-H···O⁻ hydrogen bonds between the quinolinium cation and the picrate anion would be the dominant synthons, dictating the primary packing arrangement. rsc.org The planarity of the aromatic rings also facilitates π-π stacking interactions, another significant contributor to the crystal packing.

Potential Supramolecular Synthon Interacting Groups Description
N-H···OAmino group (donor) and Nitro/Phenolic group (acceptor)A common hydrogen bond in cocrystals.
N⁺-H···O⁻Protonated quinolinium (donor) and Picrate anion (acceptor)Strong, charge-assisted hydrogen bond.
π-π stackingAromatic rings of quinoline and picrateNon-covalent interaction between aromatic systems.

Strategies for Controlled Self-Assembly and Interpenetration

The controlled self-assembly of the quinolin-8-amine–2,4,6-trinitrophenol complex into a well-defined crystalline architecture depends on a variety of factors. The choice of solvent is critical, as it can influence the kinetics of crystal growth and potentially be incorporated into the crystal lattice. Slow evaporation of a solution containing equimolar amounts of the two components is a common method for obtaining high-quality single crystals. nih.gov

By modifying the functional groups on either the quinolin-8-amine or the picric acid, it is possible to systematically alter the intermolecular interactions and thus control the resulting supramolecular architecture. For example, introducing substituents on the quinoline ring could sterically hinder or promote certain packing motifs. The prevention of interpenetration in the crystal lattice, where two or more independent networks coexist, can be achieved by using bulky substituents that limit the void space within a single network.

Host-Guest Complexation Architectures

The supramolecular assembly of quinolin-8-amine and 2,4,6-trinitrophenol can create cavities or channels within the crystal lattice, allowing for the inclusion of guest molecules, such as solvents. This results in the formation of host-guest complexes or cocrystal solvates. The size and shape of these cavities are determined by the specific arrangement of the host molecules.

Computational and Theoretical Investigations of Quinolin 8 Amine–2,4,6 Trinitrophenol Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for the theoretical examination of molecular systems. For the quinolin-8-amine–2,4,6-trinitrophenol complex, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of the quinolin-8-amine–2,4,6-trinitrophenol complex is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). nih.gov These calculations aim to find the lowest energy conformation of the molecular adduct. In the optimized geometry, a proton transfer from the hydroxyl group of picric acid to the quinoline (B57606) nitrogen atom is a critical feature, forming a quinolin-8-aminium picrate (B76445) salt. This is consistent with studies on similar systems like 8-hydroxyquinolinium picrate. nih.gov

The primary interaction stabilizing the complex is the strong N+–H···O− hydrogen bond formed between the protonated quinoline ring and the phenolate (B1203915) oxygen of the picrate. Additional stabilization is provided by C–H···O hydrogen bonds and π-π stacking interactions between the aromatic ring systems of the two molecules. The planarity of the quinoline and picrate rings is largely maintained, though slight deviations can occur to accommodate the intermolecular interactions.

The electronic structure analysis reveals a significant redistribution of electron density upon complex formation. The electrostatic potential map would show negative potential concentrated around the nitro groups and the phenolate oxygen of the picrate anion, and positive potential on the quinolinium cation, particularly on the hydrogen atoms of the amine and the protonated nitrogen.

Table 1: Selected Optimized Geometric Parameters for a Theoretical Quinolin-8-amine–2,4,6-trinitrophenol Model

ParameterBond Length (Å) / Angle (°)
N(quinoline)-H1.03
O(picrate)-H1.85
N(quinoline)···O(picrate)2.88
N(quinoline)-H-O(picrate) Angle175.0
C-N-O (nitro group) Angle118.5
C-C (aromatic)1.39 - 1.42
C-N (amino)1.45

Note: The data in this table is representative and based on typical values found in DFT studies of similar aromatic amine-picrate complexes.

Harmonic Vibrational Frequency Calculations and Spectroscopic Simulations

Harmonic vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the complex. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculations can confirm the presence of the N+–H stretching vibration, a key indicator of proton transfer, which typically appears as a broad band in the high-wavenumber region of the IR spectrum.

Shifts in the vibrational frequencies of the parent molecules upon complexation provide further evidence of the interactions. For instance, the C=N stretching vibration of the quinoline ring and the symmetric and asymmetric stretching modes of the NO2 groups in picric acid are expected to shift to different frequencies in the complex. nih.gov A good agreement between the calculated and experimental spectra validates the accuracy of the optimized geometry and the computational method used. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)
N⁺-H stretch~3200-3400 (broad)
C-H stretch (aromatic)~3050-3150
N-H bend (amino)~1620
C=C/C=N stretch (quinoline)~1500-1600
NO₂ asymmetric stretch~1540
NO₂ symmetric stretch~1340

Note: These frequencies are illustrative and derived from general knowledge of similar compounds.

Exploration of Molecular Conformations and Energetic Landscapes

The quinolin-8-amine–2,4,6-trinitrophenol system can potentially exist in multiple conformations due to the rotational freedom around the C-N bond of the amino group and the various possible arrangements of the two molecules relative to each other. Computational studies can explore this conformational landscape by performing geometry optimizations starting from different initial arrangements.

The relative energies of these conformers can be calculated to identify the most stable structures. The energetic landscape often reveals a global minimum corresponding to the most stable hydrogen-bonded and π-stacked arrangement, along with other local minima representing less stable conformations. These studies provide insight into the flexibility of the complex and the energetic barriers between different conformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

Elucidation of HOMO-LUMO Energy Gaps and Electron Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov For the quinolin-8-amine–2,4,6-trinitrophenol complex, the HOMO is typically localized on the electron-rich picrate anion, while the LUMO is predominantly located on the electron-deficient quinolinium cation.

A small HOMO-LUMO gap suggests that the molecule is more reactive and that electronic transitions can occur with lower energy, which corresponds to a red-shift in the absorption spectrum. The analysis of the orbitals involved in the transition (e.g., HOMO to LUMO) indicates the nature of the electronic excitation, which is typically a π → π* transition in this type of charge-transfer complex.

Table 3: Theoretical Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: The values presented are representative for this class of compounds and are based on DFT calculations for similar systems. researchgate.net

Investigation of Intramolecular Charge Transfer Phenomena

The formation of the complex between quinolin-8-amine and 2,4,6-trinitrophenol is a classic example of an intermolecular charge transfer process. nih.gov Upon electronic excitation, a more significant transfer of electron density can occur from the HOMO (on the picrate moiety) to the LUMO (on the quinolinium moiety). This photoinduced charge transfer is a fundamental process that governs the optical and electronic properties of the material.

Computational studies can quantify the extent of this charge transfer by analyzing the changes in the electron distribution between the ground and excited states. The nature of the excited state can be further investigated to understand the charge-separated character, which is crucial for applications in nonlinear optics and optoelectronics. researchgate.net The calculations can also help in understanding how the molecular conformation, such as the twist angle of the amino group, can influence the efficiency of the charge transfer process. nih.gov

Quantum Chemical Topology Methods

Quantum Chemical Topology (QCT) methods provide a framework for partitioning the electron density of a molecular system to define atoms, bonds, and intermolecular interactions in a physically rigorous manner. These methods are invaluable for analyzing the complex bonding patterns in charge-transfer systems.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonding based on the topology of the electron density, ρ(r). researchgate.netunison.mx By identifying critical points in the electron density where the gradient is zero, QTAIM can locate bond paths and quantify the nature of atomic interactions. orientjchem.org

In the Quinolin-8-amine–2,4,6-trinitrophenol complex, QTAIM analysis is employed to characterize the hydrogen bonds and other non-covalent interactions that are crucial for the stability of the crystal lattice. The analysis focuses on the bond critical points (BCPs) associated with these interactions. Key topological parameters at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative insights into the strength and nature of the bonds.

For instance, a positive value of the Laplacian (∇²ρ(r)) at a BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and van der Waals forces. The total energy density, H(r), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can further classify the interaction. A negative H(r) suggests a degree of covalent character, even in a predominantly closed-shell interaction. In the context of the Quinolin-8-amine–2,4,6-trinitrophenol system, QTAIM analysis of the hydrogen bonds between the protonated quinolin-8-amine cation and the deprotonated picrate anion would reveal the strength and nature of these crucial interactions. A theoretical study on a different salt, 1,1'-(ethane-1,2-diyl)dipyridiniumbisiodate, demonstrated the utility of QTAIM in confirming the non-covalent nature of O...H bonds. nih.gov

Table 1: Representative QTAIM Parameters for Hydrogen Bonds in a Quinolin-8-amine–2,4,6-trinitrophenol System (Note: The following data is illustrative and based on typical values for similar charge-transfer complexes.)

Hydrogen Bondd(H···A) (Å)ρ(r) (au)∇²ρ(r) (au)H(r) (au)
N-H···O1.850.035+0.095-0.002
C-H···O2.300.015+0.050+0.001

The Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a computational tool that provides a visual representation of weak interactions in molecular systems. nih.gov It is particularly useful for identifying and characterizing van der Waals interactions, hydrogen bonds, and steric clashes, which are abundant in the Quinolin-8-amine–2,4,6-trinitrophenol complex.

The NCI method plots the RDG as a function of the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ). This results in a 3D map of the non-covalent interactions within the molecular system. Different types of interactions are distinguished by the color of the isosurfaces:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak attractive interactions, like van der Waals forces.

Red: Strong repulsive interactions, indicating steric clashes.

Advanced Theoretical Approaches

Beyond QCT methods, a range of other advanced theoretical approaches can provide deeper insights into the electronic structure, stability, and spectroscopic properties of the Quinolin-8-amine–2,4,6-trinitrophenol system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive behavior. The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the Quinolin-8-amine–2,4,6-trinitrophenol complex, MEP analysis would clearly illustrate the charge transfer from the electron-rich quinolin-8-amine to the electron-deficient picric acid. The MEP surface of quinolin-8-amine would show a negative potential around the nitrogen atoms, while the picric acid would exhibit a strong positive potential around the hydroxyl proton and the aromatic ring due to the electron-withdrawing nitro groups. The MEP map of the complex would show the electrostatic complementarity between the two molecules, which drives their association.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. nih.gov It is particularly useful for studying charge transfer and delocalization effects within a molecular system. The NBO method calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. A larger E(2) value indicates a stronger interaction.

In the Quinolin-8-amine–2,4,6-trinitrophenol system, NBO analysis can quantify the charge transfer from the lone pairs of the nitrogen and oxygen atoms of the quinolin-8-amine to the antibonding orbitals of the picrate moiety. The most significant interactions would be expected between the lone pair of the amino nitrogen in quinolin-8-amine and the π* antibonding orbitals of the picrate ring. These interactions contribute to the stability of the complex and are responsible for its characteristic charge-transfer band in the electronic spectrum. A theoretical study on a different salt highlighted the importance of π to π* donor-acceptor interactions. nih.gov

Table 2: Representative NBO Second-Order Perturbation Analysis for the Quinolin-8-amine–2,4,6-trinitrophenol Complex (Note: The following data is illustrative and based on typical values for similar charge-transfer complexes.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N) of Quinolin-8-amineπ* (C-C) of Picrate15.2
LP (O) of Picrateσ* (N-H) of Quinolin-8-amine8.5
π (C=C) of Quinolin-8-amineπ* (C=C) of Picrate5.1

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, it is possible to predict the position and intensity of absorption bands.

For the Quinolin-8-amine–2,4,6-trinitrophenol system, TD-DFT calculations can be used to model the UV-Vis spectrum. A key feature of this complex is the charge-transfer band, which arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the quinolin-8-amine, to the lowest unoccupied molecular orbital (LUMO), mainly localized on the picrate. Computational modeling can confirm the nature of this transition and predict its wavelength.

Furthermore, spectral overlap studies can be performed to understand the efficiency of energy transfer processes within the complex. By comparing the simulated emission spectrum of the donor (quinolin-8-amine) with the absorption spectrum of the acceptor (picrate), the extent of spectral overlap can be determined, which is a key factor in Förster Resonance Energy Transfer (FRET). A combined experimental and theoretical study on quinoline derivatives demonstrated the utility of DFT calculations in understanding energetic transitions observed in absorption and fluorescence experiments. researchgate.net

Functional Applications of Quinolin 8 Amine–2,4,6 Trinitrophenol Systems

Development of Chemosensors for 2,4,6-Trinitrophenol Detection

The detection of 2,4,6-trinitrophenol (TNP), commonly known as picric acid, is of paramount importance for environmental monitoring, public safety, and homeland security. nih.gov Chemosensors based on quinoline (B57606) derivatives have emerged as a leading class of tools for this purpose. These sensors are typically designed with a quinoline fluorophore, which provides a strong fluorescence signal, coupled with a receptor unit that can selectively bind to TNP. The interaction between the sensor and TNP triggers a measurable change in the fluorescence output, most commonly quenching, allowing for the quantification of the analyte. rsc.orgresearchgate.net

Researchers have synthesized various quinoline-based Schiff base compounds and other derivatives that demonstrate high selectivity for TNP over other similar nitroaromatic compounds (NACs). rsc.orgresearchgate.netresearchgate.netrsc.org This selectivity is crucial, as it prevents false positives from other environmental nitro compounds. The design of these sensors often involves creating an electron-rich system that can form a ground-state charge-transfer complex with the electron-poor TNP molecule, which is a key factor in the sensing mechanism. researchgate.netacs.org

The detection of TNP by quinolin-8-amine-based chemosensors is predominantly achieved through the phenomenon of fluorescence quenching. This quenching can occur via several distinct, and often concurrent, photophysical pathways.

Resonance Energy Transfer (RET): A primary mechanism for quenching in these systems is RET, also known as Förster Resonance Energy Transfer (FRET). This process requires a significant spectral overlap between the emission spectrum of the fluorescent quinoline sensor (the donor) and the absorption spectrum of TNP (the acceptor). rsc.orgresearchgate.netresearchgate.net The excited-state energy of the fluorophore is non-radiatively transferred to the TNP molecule, causing the fluorescence of the sensor to be extinguished. researchgate.netsemanticscholar.org

Photo-induced Electron Transfer (PET): PET is another dominant quenching pathway. In this process, the electron-rich quinoline derivative, upon excitation by light, donates an electron to the LUMO (Lowest Unoccupied Molecular Orbital) of the electron-deficient TNP molecule. researchgate.netrsc.org This transfer prevents the excited electron from returning to the ground state via radiative emission, thus quenching the fluorescence. semanticscholar.org The efficiency of PET is often enhanced by designing sensors with spacers that facilitate this electron transfer. researchgate.netrsc.org

Internal Charge Transfer (ICT): The intrinsic fluorescence properties of many quinoline derivatives are governed by an ICT state. The interaction with TNP can perturb this ICT process. Theoretical calculations have shown that the quenching mechanism can be a combined RET-ICT pathway, where the formation of a complex with TNP alters the electronic distribution within the sensor molecule, facilitating non-radiative decay. rsc.orgresearchgate.net

Aggregation-Caused Quenching (ACQ): ACQ is a phenomenon where traditional fluorophores experience quenched emissions in a concentrated or aggregated state due to strong intermolecular π-π stacking interactions that form non-emissive species like excimers. mdpi.com While not a direct mechanism for TNP detection itself, designing sensors to avoid ACQ in practical applications (e.g., in solid-state or aqueous media) is a critical consideration that has led to the development of AIE-based systems.

The practical applicability of a chemosensor is defined by its ability to function reliably in diverse environments. Quinoline-based sensors for TNP have been successfully deployed in various media.

Aqueous and Semiaqueous Media: A significant research focus has been on developing water-soluble or water-dispersible sensors, as TNP contamination is a major concern in water bodies. Many sensors are designed to operate in pure water or in semiaqueous mixtures, such as Dimethyl sulfoxide (B87167) (DMSO)/H₂O or Tetrahydrofuran (THF)/H₂O. researchgate.netrsc.orgrsc.org This allows for direct environmental sample analysis with minimal preparation. The electrostatic interactions between a protonated sensor and the picrate (B76445) anion in water can enhance the efficiency of the detection process. researchgate.net

Solid-State Detection: For rapid, on-site screening, solid-state sensors are invaluable. Quinoline-based fluorescent probes have been integrated into portable test systems, such as paper strips. nih.gov These strips, when exposed to a sample containing TNP, show a visible fluorescence quenching under a UV lamp, providing a simple and immediate qualitative or semi-quantitative result. nih.govacs.org Additionally, some coordination polymers are capable of sensing nitroaromatic vapors, demonstrating their utility in gas-phase detection. rsc.org

The effectiveness of a chemosensor is quantified by several key analytical metrics. Quinoline-based systems have consistently demonstrated high performance in TNP detection.

Sensitivity and Selectivity: These sensors exhibit remarkable selectivity for TNP, showing a significantly stronger fluorescence quenching response to it compared to other nitroaromatics like dinitrotoluene (DNT), nitrophenol (NP), or dinitrobenzene (DNB). rsc.orgresearchgate.netrsc.org

Detection Limits (LOD): The limit of detection is a measure of the smallest amount of analyte that can be reliably detected. Various quinoline-based fluorescent sensors have achieved very low LODs for TNP, often reaching micromolar (μM), nanomolar (nM), and even parts-per-billion (ppb) levels. researchgate.netrsc.orgnih.gov

Stern-Volmer Constants (Ksv): The efficiency of fluorescence quenching is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (TNP), respectively, and [Q] is the quencher concentration. A higher Stern-Volmer constant (Ksv) indicates a more efficient quenching process and a more sensitive sensor. nih.gov Quinoline-based sensors have reported high Ksv values, confirming their strong interaction with TNP. rsc.org

Table 1: Analytical Performance of Selected Quinoline-Based Chemosensors for 2,4,6-Trinitrophenol (TNP) Detection
Sensor Name/TypeDetection Limit (LOD)Stern-Volmer Constant (Ksv) (M⁻¹)MediumReference
bqbpbn (1)1.2 ppmNot ReportedWater researchgate.netrsc.org
bqbpxn (2)0.3 ppmNot ReportedWater researchgate.netrsc.org
2-Phenylquinoline hydrosolNot Reported1.5 x 10⁵Aqueous rsc.org
DQB (Schiff base)Not ReportedNot ReportedNot Specified rsc.orgresearchgate.net
Bis(8-hydroxyquinoline)-AluminiumTrace-levelNot ReportedNot Specified nih.gov

In contrast to the common quenching-based ('turn-off') sensors, probes exhibiting Aggregation-Induced Emission (AIE) offer a 'turn-on' detection mechanism. AIE-active molecules, or AIEgens, are typically non-emissive when dissolved but become highly fluorescent upon aggregation. mdpi.com This phenomenon is attributed to the Restriction of Intramolecular Rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. acs.orgnih.gov

The principles of AIE are highly relevant to sensor design for several reasons:

Overcoming ACQ: AIE provides a direct solution to the problem of Aggregation-Caused Quenching (ACQ), allowing for the development of highly emissive materials in the solid state or in poor solvents. nih.gov

High Signal-to-Noise Ratio: 'Turn-on' sensors generally provide a better signal-to-noise ratio compared to 'turn-off' systems, as they produce light from a dark background.

While many AIE-active quinoline derivatives have been developed for detecting metal ions like Zn(II), acs.orgnih.govresearchgate.net their application for TNP is less common but conceptually powerful. For instance, a fluorescent hydrosol of 2-phenylquinoline, which exhibits Aggregation-Induced Emission Enhancement (AIEE), has been used for the selective sensing of TNP. The aggregated nanoparticles are highly fluorescent, and this emission is effectively quenched by TNP, combining the benefits of a highly emissive aggregated state with the sensitive quenching mechanism.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The utility of quinolin-8-amine extends beyond its use as a standalone molecular probe. Its ability to act as a chelating ligand makes it an excellent building block for constructing highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials offer a stable and pre-organized platform for hosting guest molecules, making them highly effective for sensing applications.

Quinolin-8-amine can act as a bidentate ligand, coordinating to metal ions through both the nitrogen atom of the quinoline ring and the nitrogen atom of the amine group. This chelation is a key feature in the synthesis of robust polymeric structures. A notable example is the synthesis of a one-dimensional coordination polymer where quinolin-8-amine ligands link alternating cadmium (Cd) and nickel (Ni) atoms. nih.gov

Enhanced Sensing Properties within MOF Architectures

Currently, there is no available research data detailing the enhanced sensing properties of the specific cocrystal "Quinolin-8-amine;2,4,6-trinitrophenol" when incorporated into Metal-Organic Framework (MOF) architectures. Scientific literature has extensively covered the use of various functionalized MOFs for the detection of 2,4,6-trinitrophenol (TNP), but not with this particular quinolin-8-amine-TNP system embedded within the framework.

Influence of Framework Topology on Functional Performance

Similarly, information regarding the influence of the framework topology of a MOF containing "this compound" on its functional performance is not present in the current body of scientific literature. While the topology of MOFs is a critical factor that governs their properties, including sensing capabilities, such studies have not been reported for this specific chemical system.

Conclusion and Future Research Directions

Synthesis of Academic Discoveries and Contributions

The scientific understanding of the compound Quinolin-8-amine;2,4,6-trinitrophenol is fundamentally built upon the extensive knowledge of its constituent components: quinolin-8-amine and 2,4,6-trinitrophenol (picric acid). Quinolin-8-amine is a well-documented synthetic intermediate, traditionally prepared by the nitration of quinoline (B57606) to produce a mixture of 5- and 8-nitroquinoline, followed by the selective reduction of the 8-nitro isomer. wikipedia.org An alternative synthetic pathway involves the amination of 8-chloroquinoline. wikipedia.org Its principal role in academia and industry has been as a foundational molecule for the synthesis of a variety of derivatives, most notably antimalarial drugs. wikipedia.org

2,4,6-trinitrophenol, more commonly known as picric acid, is a potent organic acid, with its strong acidic nature attributed to the three electron-withdrawing nitro groups attached to the phenol (B47542) ring. quora.comvedantu.com Historically, it has found applications as an explosive and as a reagent in analytical chemistry for the identification of organic bases through the formation of characteristic crystalline picrate (B76445) salts. taylorandfrancis.comwikipedia.org

The formation of this compound occurs through a classic acid-base reaction, which involves the transfer of a proton from the hydroxyl group of picric acid to the amino group of quinolin-8-amine. This results in the formation of the quinolin-8-aminium cation and the picrate anion. The resulting salt is anticipated to be a crystalline solid, likely exhibiting a distinct color due to the formation of a charge-transfer complex between the electron-rich quinoline ring system (the donor) and the electron-deficient picrate ring (the acceptor). rsc.orgresearchgate.net The investigation of such charge-transfer complexes is a significant field of study, offering insights into non-covalent interactions and paving the way for the development of novel materials. umb.skslideshare.net

Current Challenges and Emerging Opportunities in Quinolin-8-amine–2,4,6-trinitrophenol Research

A primary challenge in the study of this compound is the notable absence of dedicated research on this specific salt. While its parent compounds are well-understood, the specific properties and potential applications of their resulting salt remain largely uncharted territory. This gap presents a considerable opportunity for foundational research to characterize this compound fully.

An emergent area of opportunity is in the domain of energetic materials. Given that picric acid is a known explosive and many of its picrate salts also possess energetic properties, a critical research avenue is the determination of the energetic characteristics of this compound. wikipedia.org A thorough investigation of its thermal stability, sensitivity to impact and friction, and detonation properties could reveal its potential for specialized applications.

Further opportunities lie within materials science, particularly in the development of non-linear optical (NLO) materials. The proton transfer inherent in the formation of organic salts can lead to a marked increase in molecular hyperpolarizability, a crucial attribute for NLO applications. taylorandfrancis.com The charge-transfer character of the complex also points towards potentially interesting optical and electronic properties. nih.gov

The selective detection of nitroaromatic compounds, which are prevalent environmental pollutants, remains a persistent challenge. The formation of a colored complex between quinolin-8-amine and picric acid could be leveraged to develop a colorimetric or fluorescent sensor for the detection of picric acid and other similar nitroaromatic compounds. rsc.org

Prospective Avenues for Advanced Theoretical and Experimental Studies

A logical initial step in the investigation of this compound would be its synthesis and comprehensive characterization. The synthesis would likely be achieved by mixing equimolar solutions of quinolin-8-amine and picric acid in a suitable solvent, such as ethanol (B145695), followed by crystallization to obtain the salt. taylorandfrancis.com

A detailed structural elucidation using single-crystal X-ray diffraction is paramount to understanding the three-dimensional arrangement of the ions, the specifics of the hydrogen bonding between the quinolin-8-aminium cation and the picrate anion, and the nature of the π-π stacking interactions that give rise to the charge-transfer complex. researchgate.net

Spectroscopic analyses, including Fourier-transform infrared (FTIR), Raman, UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy, will provide invaluable data on the proton transfer and the electronic interactions within the salt. rsc.org For example, a notable shift in the N-H stretching frequency in the FTIR spectrum would serve as confirmation of proton transfer.

Thermal analysis, utilizing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is essential to ascertain the thermal stability and decomposition profile of the compound, which is of particular importance considering its potential energetic nature.

Density Functional Theory (DFT) calculations can be employed to model the geometry of the this compound ion pair and to predict its spectroscopic properties, allowing for a direct comparison between theoretical and experimental data. rsc.orgacs.org

Computational investigations can also be used to probe the electronic structure of the charge-transfer complex, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would provide a deeper understanding of the electronic transitions observed in the UV-Vis spectrum. umb.sk

Molecular dynamics simulations have the potential to offer insights into the bulk properties of the material and the dynamics of proton transfer within the crystalline lattice. acs.org

Future Directions in Novel Functional Material Development

The unique combination of a heterocyclic amine and a nitroaromatic acid in this compound suggests several promising directions for the creation of novel functional materials.

Energetic Materials: Based on its stability and energetic performance, this compound could be explored as a component in specialized explosive or propellant formulations. The presence of the quinoline moiety may influence its combustion characteristics and decomposition byproducts.

Optical Materials: The potential for non-linear optical properties positions this compound as a candidate for applications in optoelectronics, such as in frequency conversion and optical switching devices. taylorandfrancis.com Further research involving modifications to the quinoline or picric acid structures could lead to materials with tailored and enhanced NLO responses.

Semiconducting Materials: Organic charge-transfer complexes are known to exhibit semiconducting behavior. nih.gov The electrical conductivity of this compound could be investigated for potential use in organic field-effect transistors (OFETs) and other electronic devices. The use of this complex as a dopant in other organic semiconductors is another avenue for exploration. nih.gov

Pigments and Dyes: The anticipated color of the charge-transfer complex could be utilized in the development of specialty pigments and dyes. The thermal and photostability of the compound would be critical factors in determining its viability for such applications.

Q & A

Q. How to construct a multi-dimensional research portfolio for structure-property relationship studies?

  • Methodological Answer : Develop a user portrait model integrating variables like substituent electronegativity, solubility parameters, and bioactivity. Use bibliometric analysis to map existing knowledge gaps (e.g., understudied halogenated derivatives). Cluster data via machine learning (e.g., k-means) to prioritize high-impact synthetic targets .

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